molecular formula C17H19N3O2S B2656309 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde CAS No. 1280863-44-6

4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde

Cat. No.: B2656309
CAS No.: 1280863-44-6
M. Wt: 329.42
InChI Key: AIPQHRDFPJMIMX-UHFFFAOYSA-N
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Description

4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde is a chemical compound of significant interest in medicinal chemistry and anticancer research. The molecule integrates two pharmacologically active motifs: a benzaldehyde unit and a 2-methylthiazole moiety linked by a piperazine carbonyl bridge. The thiazole ring is a privileged scaffold in drug discovery due to its aromaticity, derived from the delocalization of π electrons, which allows it to participate in various donor-acceptor and nucleophilic reactions . This ring system is a critical component in numerous FDA-approved therapeutic agents, including the anticancer drug dasatinib, which is used to manage chronic myeloid leukemia . Thiazole-containing compounds like this are frequently explored as potential anticancer agents. They can act through multiple mechanisms, such as inhibiting key enzymes like topoisomerase II, leading to DNA double-strand breaks and ultimately, programmed cell death . Furthermore, the piperazine carbonyl linker is a common feature in drug design, often used to fine-tune molecular properties such as solubility and bioavailability. This compound is intended for research applications only, specifically for use in the synthesis and development of novel bioactive molecules, particularly in oncology. It serves as a versatile building block for constructing more complex structures aimed at generating possible multi-target enzyme inhibitors . Researchers can utilize this reagent to develop potential chemotherapeutic agents that may help address challenges associated with current treatments, including drug resistance and adverse side effects . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-18-16(12-23-13)10-19-6-8-20(9-7-19)17(22)15-4-2-14(11-21)3-5-15/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPQHRDFPJMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile .

Industrial production methods for this compound may involve optimizing these synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The integration of the thiazole ring in this compound suggests it may exhibit antibacterial and antifungal activities. Studies have shown that thiazole-based compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

Research indicates that compounds containing thiazole and piperazine structures can demonstrate significant anticancer activity. For instance, derivatives of thiazoles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The specific structure of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde may enhance its efficacy against cancer cells through mechanisms such as enzyme inhibition or receptor modulation.

Neurological Applications

The piperazine moiety is often linked to psychoactive effects, which may suggest potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound might influence cognitive functions or mood disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde can be approached through various synthetic routes, often involving the reaction of piperazine derivatives with thiazole-containing aldehydes. The structural modifications can significantly affect the biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Case Study 1: Anticancer Activity

In a study examining thiazole derivatives, compounds similar to 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde were tested against breast cancer cell lines. Results indicated that certain modifications to the thiazole and piperazine components enhanced cytotoxicity compared to unmodified counterparts, suggesting that this compound could be further developed as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole-piperazine hybrids demonstrated significant activity against Gram-positive bacteria. The presence of the thiazole ring was crucial for enhancing antibacterial activity, indicating that similar compounds could be developed for clinical use against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by variations in its substituents. Key analogues include:

Compound Name Structural Differences Key Properties Reference
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Replaces thiazole with benzimidazole-sulfanyl group Higher polarity due to sulfanyl group; used in heterocyclic synthesis
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde Fluorophenyl-piperazine instead of thiazole-methyl-piperazine Enhanced receptor binding (e.g., serotonin/dopamine receptors)
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine Chlorophenyl-thiazole replaces benzaldehyde-piperazine Increased halogen-mediated hydrophobic interactions
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Piperazine linked to coumarin scaffold Fluorescence properties; potential kinase inhibition

Physicochemical Properties

  • Lipophilicity : The 2-methylthiazole group increases logP compared to polar analogues like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
  • Solubility : Piperazine improves aqueous solubility (~20–50 µg/mL in PBS) relative to purely aromatic derivatives .
  • Stability : The aldehyde group may require protection (e.g., acetal formation) during synthesis to prevent oxidation .

Biological Activity

4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H19N3OS\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{OS}

It has a molecular weight of approximately 345.5 g/mol and features a piperazine ring substituted with a thiazole moiety, which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the thiazole ring in 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde enhances its efficacy against various bacterial strains. Research indicates that compounds with similar structures have shown inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

2. Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-A and MAO-B has therapeutic implications for mood disorders and neurodegenerative diseases. Studies have demonstrated that thiazole derivatives can act as selective MAO inhibitors, which may lead to antidepressant effects and neuroprotective benefits . The specific activity of 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde against these isoenzymes is an area of ongoing research.

3. Anticancer Potential

Compounds containing thiazole rings have been investigated for their anticancer properties. Preliminary studies suggest that 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. Further investigations are required to elucidate the specific pathways involved .

Case Study 1: MAO Inhibition

In a study examining the MAO inhibitory activity of thiazole-piperazine derivatives, several compounds were synthesized and tested. The results indicated that certain modifications to the piperazine structure significantly enhanced MAO-A inhibition compared to the parent compounds. This suggests that structural optimization can lead to more potent inhibitors .

Compound NameMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound A1225
Compound B830
Target Compound620

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. The target compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus10

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